N-Acryloylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acryloylglycylglycine is a compound derived from glycine, the simplest amino acid It is a dipeptide consisting of two glycine molecules linked by an amide bond, with an acryloyl group attached to the nitrogen atom of the first glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acryloylglycylglycine can be synthesized through a two-step process. In the first step, diglycine is reacted with acryloyl chloride under controlled conditions to form this compound. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acryloylglycylglycine undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acryloyl group by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and bases such as sodium hydroxide.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Major Products
Wissenschaftliche Forschungsanwendungen
N-Acryloylglycylglycine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-acryloylglycylglycine in its applications involves its ability to form polymers and interact with biological molecules. In wound healing, for example, the polymeric nanoparticles derived from this compound exhibit anti-inflammatory properties by modulating the activity of inflammatory cytokines and promoting tissue regeneration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acryloylglycine: Similar in structure but lacks the additional glycine unit, making it less versatile in polymer applications.
N-Acryloyl-N’-cyanoethylglycinamide: Another glycine derivative with different functional groups, leading to different properties and applications.
Uniqueness
N-Acryloylglycylglycine is unique due to its dipeptide structure, which allows for the formation of more complex polymers with tunable properties. This makes it particularly valuable in developing advanced materials for biomedical and industrial applications .
Eigenschaften
CAS-Nummer |
116355-82-9 |
---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2-[[2-(prop-2-enoylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C7H10N2O4/c1-2-5(10)8-3-6(11)9-4-7(12)13/h2H,1,3-4H2,(H,8,10)(H,9,11)(H,12,13) |
InChI-Schlüssel |
KLNANBDDZIFLBH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.